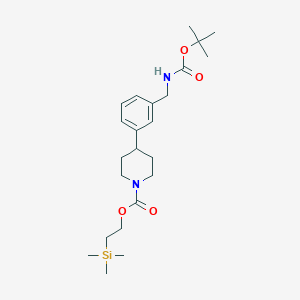

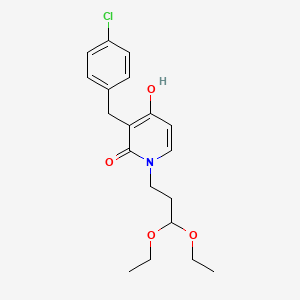

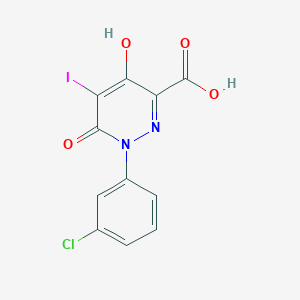

2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate

Vue d'ensemble

Description

This compound is a versatile material used in scientific research. Its unique properties enable its application in various fields, such as drug development and organic synthesis. It is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation .

Molecular Structure Analysis

The molecular structure of this compound contains total 69 bond(s); 31 non-H bond(s), 8 multiple bond(s), 9 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), and 2 (thio-) carbamate(s) (aliphatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242 . The compound also has various NMR properties .Applications De Recherche Scientifique

Synthesis of Biologically Active Natural Products

Compounds with similar structures have been used in the synthesis of biologically active natural products . For example, tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl (dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized starting from commercially available 4-bromo-1H-indole and using simple reagents. This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Dipeptide Synthesis

tert-Butyloxycarbonyl-protected amino acid ionic liquids have been used in dipeptide synthesis . These ionic liquids are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Total Synthesis of Bioactive Compounds

Compounds with similar structures have been used as important reagents in the total synthesis of bioactive compounds . For example, (tert-Butyldimethylsilyloxy)acetaldehyde has been used in the total synthesis of (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A .

Development of PROTACs

4-Aryl piperidines, similar to the compound , have been used as semi-flexible linkers in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a target protein for degradation.

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in the synthesis of peptides , suggesting that this compound may interact with amino acids or proteins.

Mode of Action

It is known that the compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic chemistry to protect amines . The presence of this group suggests that the compound may interact with its targets by releasing the protected amine under certain conditions, which can then participate in further biochemical reactions.

Biochemical Pathways

The compound is likely involved in the synthesis of peptides, as suggested by its structural similarity to other compounds used in peptide synthesis . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min . This suggests that the compound may play a role in the formation of peptide bonds, which are crucial for the structure and function of proteins.

Result of Action

Given its potential role in peptide synthesis , it may contribute to the formation of proteins, which play crucial roles in various cellular functions.

Action Environment

The action of the compound may be influenced by various environmental factors. For instance, the presence of certain solvents can affect the compound’s solubility and stability . Furthermore, the pH and temperature of the environment may influence the compound’s reactivity and the rate of its interactions with its targets.

Propriétés

IUPAC Name |

2-trimethylsilylethyl 4-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38N2O4Si/c1-23(2,3)29-21(26)24-17-18-8-7-9-20(16-18)19-10-12-25(13-11-19)22(27)28-14-15-30(4,5)6/h7-9,16,19H,10-15,17H2,1-6H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKXAIFZRDTPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CCN(CC2)C(=O)OCC[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38N2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trimethylsilyl)ethyl 4-(3-((tert-butoxycarbonyl-amino)methyl)phenyl)piperidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Methoxy[1,5]naphthyridin-4-yl)-1-ethanol](/img/structure/B1465252.png)

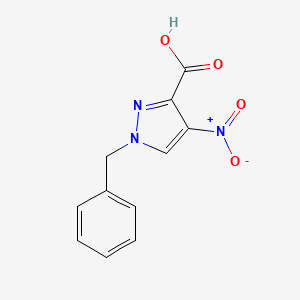

![2-[1-Benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B1465253.png)

![methyl 2-{4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1465258.png)

![3-(1-Methyl-1H-pyrrol-2-yl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1465260.png)

![3-[(1-methyl-4-nitro-1H-imidazol-5-yl)oxy]aniline](/img/structure/B1465263.png)